2,6-Dimethyl-4'-fluorobenzophenone
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWMBFDQOQTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253435 | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356040-81-8 | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356040-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 2,6-Dimethyltoluene
The Friedel-Crafts acylation reaction is a cornerstone for constructing benzophenone frameworks. In this method, 2,6-dimethyltoluene (m-xylene) reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acyl group from 4-chlorobenzoyl chloride attaches to the para position relative to one methyl group on the m-xylene ring.
Reaction Conditions
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Catalyst : AlCl₃ (1.2–1.5 equivalents)
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Solvent : Dichloromethane or dichloroethane
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Temperature : 50–80°C
The intermediate 4'-chloro-2,6-dimethylbenzophenone is isolated via vacuum distillation or recrystallization.
Nucleophilic Aromatic Substitution with Potassium Fluoride
The chlorinated intermediate undergoes fluorination using potassium fluoride (KF) under phase-transfer conditions. This step, adapted from halogen-exchange methodologies, replaces the 4'-chloro group with fluorine.
Reaction Conditions
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Reagents : KF (3–5 equivalents), tetraphenylphosphonium bromide (phase-transfer catalyst)
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Solvent : 1-Chloronaphthalene or diphenylsulfone
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Temperature : 210–230°C
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Reaction Time : 7–10 hours
This two-step approach achieves an overall yield of 48–55%, with purity exceeding 95% after recrystallization from ethanol.
Direct Coupling of Pre-Fluorinated Acyl Chlorides
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF), to produce 4-fluorobenzoyl chloride .
Reaction Conditions
Friedel-Crafts Acylation with 2,6-Dimethyltoluene
The pre-fluorinated acyl chloride reacts with 2,6-dimethyltoluene under standard Friedel-Crafts conditions.
Reaction Conditions
-
Catalyst : AlCl₃ (1.5 equivalents)
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Solvent : Nitromethane
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Temperature : 0–5°C (to minimize side reactions)
This method bypasses the need for halogen substitution but faces challenges in regioselectivity due to the electron-withdrawing fluorine atom, which deactivates the acyl chloride.
Ullmann-Type Coupling of Aryl Halides
Preparation of Aryl Boronic Acids
A less conventional route involves coupling 2,6-dimethylphenylboronic acid with 4-fluoroiodobenzene using a palladium catalyst.
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/water (4:1)
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Temperature : 100°C
While this method offers modularity, the modest yield and high catalyst cost limit its industrial applicability.
Oxidative Coupling of Methyl-Substituted Arenes
Oxidation of 2,6-Dimethyl-4'-fluorodiphenylmethane
A radical-mediated oxidation of 2,6-dimethyl-4'-fluorodiphenylmethane using nitric acid or potassium permanganate introduces the ketone functionality.
Reaction Conditions
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Oxidizing Agent : HNO₃ (65%, excess)
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Temperature : 60–80°C
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Reaction Time : 12–24 hours
This method suffers from over-oxidation side reactions, necessitating rigorous purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2,6-dimethyl-4’-fluorobenzoic acid.
Reduction: Formation of 2,6-dimethyl-4’-fluorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4’-fluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets through its carbonyl and fluorine functionalities, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Key Compounds for Comparison:
2,6-Dichlorophenyl 4-chlorobenzoate (): A benzophenone analogue with chlorine substituents at the 2-, 6-, and 4-positions.
2,6-DIMETHYL-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-OL (): A biphenyl derivative with methyl and trifluoromethyl groups.
8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl(4-fluorophenyl)methanone (): A complex spiro compound with fluorophenyl and nitro substituents.
Table 1: Comparative Properties of 2,6-Dimethyl-4'-fluorobenzophenone and Analogues
Solubility and Lipophilicity Trends
- This compound: Predicted to exhibit moderate lipophilicity (logP ~4.5) due to methyl and fluorine substituents.
- 2,6-Dichlorophenyl 4-chlorobenzoate (): Higher molecular weight and chlorine atoms increase density but reduce solubility in aqueous media.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dimethyl-4'-fluorobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling. For Friedel-Crafts, 2,6-dimethylbenzene and 4-fluorobenzoyl chloride are reacted in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yield optimization requires controlled temperature (0–5°C) and stoichiometric excess of the acyl chloride . Suzuki coupling may involve 2,6-dimethylphenylboronic acid and 4-fluoro-bromobenzophenone with a palladium catalyst (e.g., Pd(PPh₃)₄), requiring inert atmosphere and precise heating (80–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-4' and methyl group splitting at δ ~2.3 ppm) .
- FT-IR : Confirms ketone (C=O stretch ~1660 cm⁻¹) and C-F bonds (absorption ~1200 cm⁻¹) .
- XRD : Resolves crystal structure and intermolecular interactions (e.g., π-stacking influenced by methyl/fluoro groups) .
Q. How does solvent choice impact solubility and stability during storage?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to dipole interactions with the ketone and fluorine. Limited solubility in water (logP ~3.5 predicted) .
- Stability : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, which may degrade the benzophenone core .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer : The 2,6-dimethyl groups sterically hinder ortho/para positions on the benzene ring, directing electrophiles (e.g., nitronium ion) to the meta position. Fluorine’s electron-withdrawing effect deactivates the 4'-position, favoring reactivity at the less-substituted aromatic ring. Computational studies (DFT) can map electron density to predict sites .
Q. How can conflicting data on photochemical reactivity be resolved?
- Methodological Answer : Discrepancies in UV-induced degradation rates may arise from solvent polarity or light source intensity. Standardize assays using a calibrated UV lamp (λ = 254 nm) and monitor via HPLC. For example, acetonitrile solutions show faster degradation than THF due to higher polarity stabilizing reactive intermediates .
Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize ligand design (e.g., bulky phosphine ligands for Pd catalysts) to reduce steric hindrance from methyl groups. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20% yield increase at 100°C for 10 minutes vs. conventional heating) .
Q. How does this compound interact with biological targets in drug discovery?
- Methodological Answer : The fluorobenzophenone scaffold mimics tyrosine residues, enabling kinase inhibition. Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the ketone and ATP-binding pockets. Methyl groups enhance hydrophobic interactions, as seen in antifungal analogs .
Q. What computational methods predict its environmental persistence and toxicity?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation (t₁/₂ >60 days) and bioaccumulation (BCF >5000). Molecular dynamics simulations (AMBER/GROMACS) assess membrane permeability, critical for ecotoxicology profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
